Irganox 1035
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irganox 1035 involves the reaction of thiodiethylene glycol with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves the continuous monitoring of temperature, pressure, and reactant concentrations to optimize the yield and purity of the product. The final product is then purified through various techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Irganox 1035 primarily undergoes oxidation reactions due to its phenolic structure. It acts as a radical scavenger, reacting rapidly with free radicals to prevent the degradation of polymers. The compound can also undergo substitution reactions where the phenolic hydrogen is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as molecular oxygen and peroxides. The reactions typically occur under ambient or elevated temperature conditions, depending on the desired outcome. Solvents such as methanol or ethanol are often used to dissolve the reactants and facilitate the reaction .
Major Products Formed
The major products formed from the oxidation of this compound include non-radical compounds that result from the scavenging of free radicals. These products help in stabilizing the polymer matrix and preventing further degradation .
Scientific Research Applications
Irganox 1035 has a wide range of applications in scientific research and industry:
Mechanism of Action
Irganox 1035 exerts its effects through its phenolic structure, which allows it to act as a radical scavenger. The compound reacts with free radicals, converting them into non-radical products and thereby interrupting the degradation process. This mechanism helps in maintaining the molecular weight and physical properties of polymers .
Comparison with Similar Compounds
Similar Compounds
Irganox 1010: Another phenolic antioxidant used in polyolefins and other polymers.
Irganox 1076: A sterically hindered phenolic antioxidant that offers non-discoloring stabilization for organic substrates.
Irganox 1330: Known for its high molecular weight and effectiveness in stabilizing polymers against thermo-oxidative degradation.
Irganox 565: A multifunctional additive that combines phenolic and sulfur substituents for enhanced stabilization.
Uniqueness of Irganox 1035
This compound is unique due to its sulfur-containing structure, which provides additional stabilization through the formation of non-radical products. This makes it particularly effective in applications requiring long-term thermal stability and resistance to extraction .
Properties
IUPAC Name |
2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O6S/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)43-17-19-45-20-18-44-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJXXJYHWLXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCSCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7028011 | |
Record name | Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7028011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, White to off-white solid; [EPA ChAMP: Hazard Characterization] White to off-white powder, granules, or pellets; Odorless; [Great Lakes Chemical MSDS] | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11525 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41484-35-9 | |
Record name | Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41484-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anox 70 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041484359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7028011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5OZW34JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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